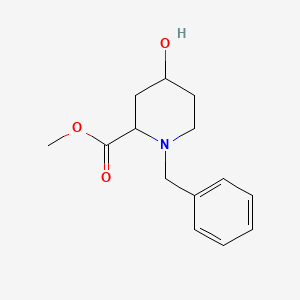
1H-1,2,4-triazol-5-ylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,2,4-triazol-3-yl)formamide is a heterocyclic compound that contains a triazole ring. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. These compounds are known for their versatile chemical properties and potential biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring in N-(1H-1,2,4-triazol-3-yl)formamide makes it an interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,4-triazol-3-yl)formamide typically involves the reaction of 1H-1,2,4-triazole with formic acid or formic anhydride. One common method is the formylation of 1H-1,2,4-triazole using formic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of N-(1H-1,2,4-triazol-3-yl)formamide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,4-triazol-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(1H-1,2,4-triazol-3-yl)carboxylic acid.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: N-(1H-1,2,4-triazol-3-yl)carboxylic acid.
Reduction: N-(1H-1,2,4-triazol-3-yl)methylamine.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
N-(1H-1,2,4-triazol-3-yl)formamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored as a potential lead compound for the development of new drugs with anticancer and antiviral properties.
Industry: Used in the synthesis of agrochemicals and materials science for the development of new polymers and coatings
Mechanism of Action
The mechanism of action of N-(1H-1,2,4-triazol-3-yl)formamide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes and proteins. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with nucleic acid synthesis, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound of N-(1H-1,2,4-triazol-3-yl)formamide, known for its broad range of biological activities.
N-(1H-1,2,4-triazol-3-yl)carboxamide: Similar structure but with a carboxamide group instead of a formamide group.
N-(1H-1,2,4-triazol-3-yl)methylamine: Similar structure but with a methylamine group instead of a formamide group
Uniqueness
N-(1H-1,2,4-triazol-3-yl)formamide is unique due to its formamide group, which can participate in hydrogen bonding and other interactions, enhancing its biological activity. The presence of the formamide group also allows for further chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
6494-09-3 |
|---|---|
Molecular Formula |
C3H4N4O |
Molecular Weight |
112.09 g/mol |
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)formamide |
InChI |
InChI=1S/C3H4N4O/c8-2-5-3-4-1-6-7-3/h1-2H,(H2,4,5,6,7,8) |
InChI Key |
WDTLDGKGWGDNSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


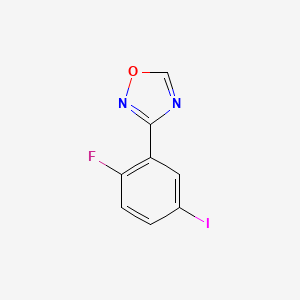

![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12439654.png)
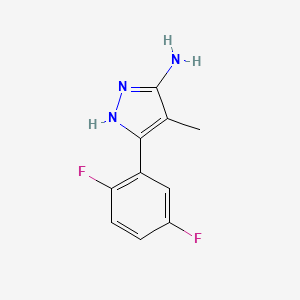
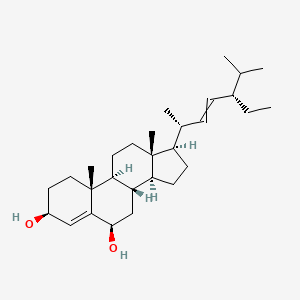
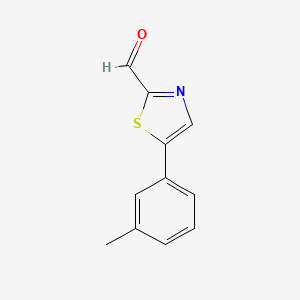
![beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate](/img/structure/B12439690.png)
![(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol](/img/structure/B12439696.png)
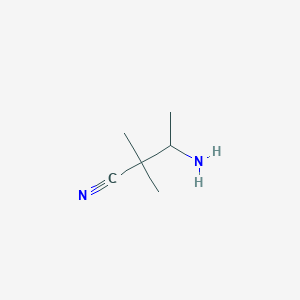
![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine](/img/structure/B12439718.png)
![3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12439721.png)
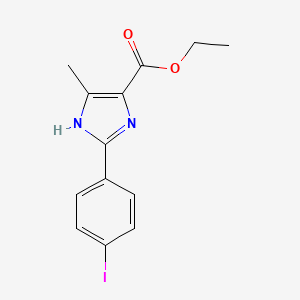
![1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12439728.png)
